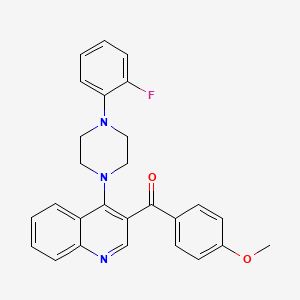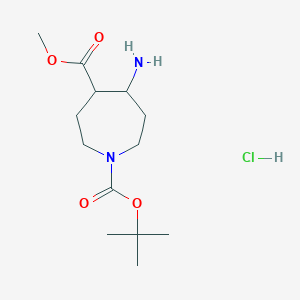![molecular formula C11H9FN2O2 B2407894 1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde CAS No. 551921-62-1](/img/structure/B2407894.png)
1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in the literature . A multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile has been used to synthesize kojic acid fused 2-amino-3-cyano-4H-pyran derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring attached to a fluorobenzyl group via an oxygen atom . The molecular formula is C11H9FN2O2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.2 and a predicted density of 1.25±0.1 g/cm3 . The predicted boiling point is 386.5±44.0 °C .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex This compound has been used in the synthesis of a fluorophenyl methoxy substituted nickel phthalocyanine complex . The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR and mass spectra .
Fluorescence Studies
The compound has been studied for its fluorescence properties . The fluorescent properties of the compound in five different solvents such as CHCl3 CH2Cl2 THF, DMF, DMSO were explained .
Aggregation Behavior Investigation
The aggregation behavior of this compound was investigated in different solvents and concentrations of in CHCl3 . Phthalocyanine complex did not show any aggregations .
Use in Optical Recording Materials
Phthalocyanines, which have a large π-conjugated system, impart a characteristic blue-green color and are strongly absorbed in the red visible region . Because of these properties and their extraordinary stability, phthalocyanines have long been used as optical recording materials .
5. Use in Semiconductors for Organic Field Effect Transistors These macrocyclic compounds are also applications such as semiconductors for organic field effect transistors .
Use in Solar Cells
Phthalocyanines have been used in solar cells . This diversity in the application areas of phthalocyanines is due to both their high solubility and the ability to modify the phthalocyanine ring, modify the central metal or axial ligands .
7. Use in Catalysts for Oxidative Degradation of Pollutants Phthalocyanines have been used as catalysts for oxidative degradation of pollutants .
Use in Photodynamic Therapy
Phthalocyanines have been used in photodynamic therapy . This is due to their high solubility and the ability to modify the phthalocyanine ring, modify the central metal or axial ligands .
Wirkmechanismus
Target of Action
The primary targets of the compound “1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde” are currently unknown. The compound belongs to the class of imidazole derivatives, which are known to interact with a variety of biological targets . .
Mode of Action
Generally, imidazole derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The exact mechanism would depend on the specific target of the compound.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological pathways, depending on their specific targets . Without knowledge of the specific targets of this compound, it is challenging to predict the exact biochemical pathways it might affect.
Result of Action
The molecular and cellular effects of “1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde” are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Given the diversity of biological activities exhibited by imidazole derivatives, this compound could potentially have a wide range of effects .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methoxy]imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-3-1-9(2-4-10)8-16-14-6-5-13-11(14)7-15/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCYUJRLJGWFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)


![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)
![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)
![5-(2-fluorobenzyl)-7-(4-methylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2407828.png)
![4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2407829.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)
